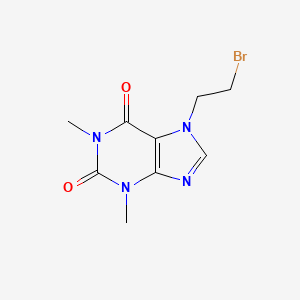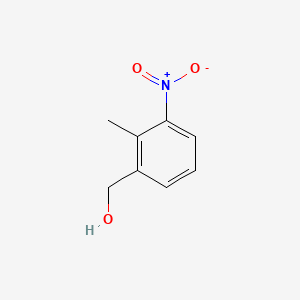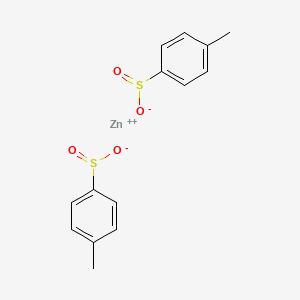![molecular formula C16H26N2O6Si B1581142 Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- CAS No. 60871-86-5](/img/structure/B1581142.png)
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Descripción general
Descripción
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-: is a chemical compound with the molecular formula C16H26N2O6Si . It is characterized by a benzamide core structure with a nitro group at the 4-position and a triethoxysilylpropyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzamide and 4-nitrobenzoyl chloride as the primary starting materials.
Reaction Steps: The reaction involves the formation of an intermediate 4-nitrobenzoyl chloride , which is then reacted with 3-aminopropyltriethoxysilane under controlled conditions to yield the final product.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 50-70°C to ensure proper formation of the desired product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2) .
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed:
Nitroso Derivatives: Formed through oxidation reactions.
Aniline Derivatives: Resulting from reduction reactions.
Silane Derivatives: Produced from substitution reactions involving the triethoxysilyl group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of silicon-based materials and nanoparticles . It is also employed in the development of surface coatings and adhesives due to its ability to form strong bonds with various substrates.
Biology: In biological research, the compound is utilized in the modification of biomolecules and probes for imaging and diagnostic purposes.
Medicine: drug delivery systems and therapeutic agents due to its biocompatibility and functional versatility.
Industry: It is used in the manufacture of electronic devices and semiconductors . The compound's ability to form stable coatings makes it valuable in the production of protective layers and surface treatments .
Mecanismo De Acción
The compound exerts its effects through surface modification and bond formation mechanisms. The triethoxysilyl group reacts with hydroxyl groups on surfaces to form siloxane bonds , which are strong and stable. This allows the compound to be used in applications requiring durable coatings and adhesives.
Molecular Targets and Pathways Involved:
Siloxane Bond Formation: The primary mechanism involves the reaction of the triethoxysilyl group with hydroxyl groups on surfaces to form siloxane bonds.
Surface Functionalization: The compound can be used to functionalize surfaces with various chemical groups, enhancing their properties for specific applications.
Comparación Con Compuestos Similares
Benzamide, N-[3-(triethoxysilyl)propyl]-
4-Nitrobenzamide, N-[3-(triethoxysilyl)propyl]-
Benzamide, N-[3-(methoxysilyl)propyl]-
Uniqueness:
Presence of Nitro Group:
Triethoxysilyl Group: The triethoxysilyl group enhances the compound's ability to form strong and stable bonds with various surfaces, making it particularly useful in materials science and surface chemistry.
Propiedades
IUPAC Name |
4-nitro-N-(3-triethoxysilylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)13-7-12-17-16(19)14-8-10-15(11-9-14)18(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWDYCNYWCIATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069435 | |
| Record name | Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60871-86-5 | |
| Record name | N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60871-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-N-(3-(triethoxysilyl)propyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060871865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-N-(3-(TRIETHOXYSILYL)PROPYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0AYV2P3JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

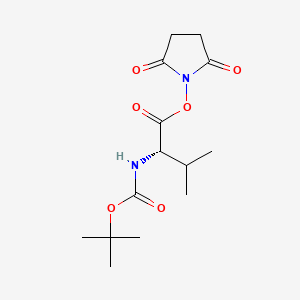

![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)



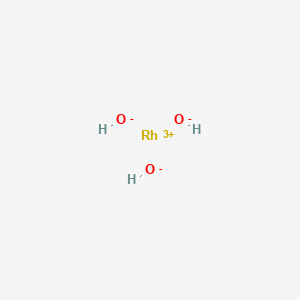

![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)
